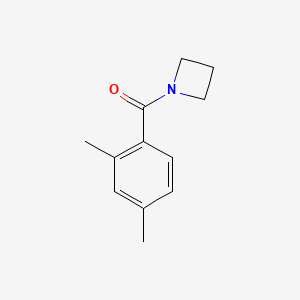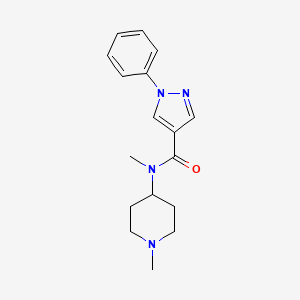![molecular formula C15H18N2O2 B7473372 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, also known as ACPD, is a synthetic compound that belongs to the class of pyrrolidinones. It has been extensively studied for its potential applications in various fields including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one acts as an agonist at mGluRs, specifically mGluR1 and mGluR5. These receptors are G-protein coupled receptors that are involved in the regulation of synaptic transmission and plasticity. Activation of mGluRs by 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one leads to the activation of intracellular signaling pathways that modulate neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate synaptic transmission and plasticity in various brain regions including the hippocampus, striatum, and cortex. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has several advantages for lab experiments. It is a highly specific agonist for mGluRs and can be used to selectively activate these receptors. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also relatively stable and can be easily synthesized in large quantities. However, 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one can also have off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one. One area of research is the development of more potent and selective mGluR agonists. Another area of research is the investigation of the role of mGluRs in various neurological disorders and the potential therapeutic applications of mGluR agonists. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one can also be used as a tool compound to study the function of mGluRs in various brain regions and cell types. Overall, 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has great potential for further research and development in the fields of medicinal chemistry, neuroscience, and pharmacology.
Méthodes De Synthèse
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one can be synthesized by the reaction of 1-(3-aminophenyl)pyrrolidin-2-one with azetidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one.
Applications De Recherche Scientifique
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been extensively studied for its potential applications in various fields including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have agonistic activity at metabotropic glutamate receptors (mGluRs) and has been used as a tool compound to study the function of these receptors. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been studied for its potential applications in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[[3-(azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-6-2-7-17(14)11-12-4-1-5-13(10-12)15(19)16-8-3-9-16/h1,4-5,10H,2-3,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPCXKNOGWYGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)
![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)

